Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine
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Overview
Description
Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine is an organic compound characterized by the presence of a butyl group attached to a phenyl ring substituted with both fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine typically involves the following steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of fluoro and trifluoromethyl groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas and trifluoromethyl iodide.
Attachment of the Butyl Group: The butyl group can be introduced via a nucleophilic substitution reaction, where a butyl halide reacts with a phenyl ring containing a leaving group.
Amine Formation: The final step involves the conversion of the substituted phenyl ring to an amine. This can be achieved through reductive amination, where the phenyl ring is reacted with a suitable amine source in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, such as nitro, hydroxyl, and alkyl-substituted phenyl compounds.
Scientific Research Applications
Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Butyl({[3-chloro-5-(trifluoromethyl)phenyl]methyl})amine
- Butyl({[3-fluoro-5-(methyl)phenyl]methyl})amine
- Butyl({[3-fluoro-5-(difluoromethyl)phenyl]methyl})amine
Uniqueness
Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring. These groups significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F4N/c1-2-3-4-17-8-9-5-10(12(14,15)16)7-11(13)6-9/h5-7,17H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOKQOVHWGSWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC(=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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